molecular formula C16H23N3O3 B14497883 N-Acetyl-L-phenylalanyl-L-valinamide CAS No. 65118-48-1

N-Acetyl-L-phenylalanyl-L-valinamide

Cat. No.: B14497883
CAS No.: 65118-48-1
M. Wt: 305.37 g/mol
InChI Key: NUYPGVUBKDPOCV-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-phenylalanyl-L-valinamide is a synthetic peptide compound composed of N-acetyl-L-phenylalanine and L-valinamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-phenylalanyl-L-valinamide typically involves the coupling of N-acetyl-L-phenylalanine with L-valinamide. This process can be achieved using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-phenylalanyl-L-valinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.

    Oxidation: Oxidizing agents can modify the phenylalanine residue.

    Reduction: Reducing agents can affect the amide bond.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Produces N-acetyl-L-phenylalanine and L-valinamide.

    Oxidation: Yields oxidized derivatives of phenylalanine.

    Reduction: Results in reduced amide derivatives.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.

    Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The acetyl group enhances its stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    N-Acetyl-L-phenylalanine: Shares the acetylated phenylalanine moiety but lacks the valinamide component.

    N-Acetyl-L-valine: Contains the acetylated valine moiety but lacks the phenylalanine component.

    N-Acetyl-L-tyrosine: Similar structure with an additional hydroxyl group on the aromatic ring.

Uniqueness: N-Acetyl-L-phenylalanyl-L-valinamide is unique due to its combination of both N-acetyl-L-phenylalanine and L-valinamide, providing distinct chemical and biological properties. This dual composition allows it to participate in diverse biochemical reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

65118-48-1

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C16H23N3O3/c1-10(2)14(15(17)21)19-16(22)13(18-11(3)20)9-12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3,(H2,17,21)(H,18,20)(H,19,22)/t13-,14-/m0/s1

InChI Key

NUYPGVUBKDPOCV-KBPBESRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.